molecular formula C7H7NO2 B6318011 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one CAS No. 54415-78-0

3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one

Cat. No.: B6318011
CAS No.: 54415-78-0
M. Wt: 137.14 g/mol
InChI Key: DQTBCNOWIRPUOL-UHFFFAOYSA-N
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Description

3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Scientific Research Applications

3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one has several scientific research applications:

Safety and Hazards

While handling “3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions for “3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one” could involve further exploration of its potential in drug design and medicinal chemistry, given its structural similarity to many drugs, especially antiviral and anticancer ones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one typically involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via either a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence . The reaction conditions often include the use of an acid catalyst and moderate to high yields can be achieved.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at positions on the furan or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one is unique due to its specific ring fusion and the presence of both furan and pyridine rings

Properties

IUPAC Name

3,5-dihydro-2H-furo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1,3H,2,4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTBCNOWIRPUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280554
Record name 3,5-Dihydrofuro[3,2-c]pyridin-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54415-78-0
Record name 3,5-Dihydrofuro[3,2-c]pyridin-4(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54415-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydrofuro[3,2-c]pyridin-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one
Reactant of Route 2
3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one
Reactant of Route 3
3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one
Reactant of Route 4
3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one
Reactant of Route 5
3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one
Reactant of Route 6
3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one

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